25S-Inokosterone

Description

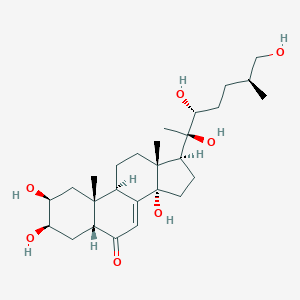

Structure

3D Structure

Properties

IUPAC Name |

(2S,3R,5R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-17-[(2R,3R,6S)-2,3,7-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O7/c1-15(14-28)5-6-23(32)26(4,33)22-8-10-27(34)17-11-19(29)18-12-20(30)21(31)13-24(18,2)16(17)7-9-25(22,27)3/h11,15-16,18,20-23,28,30-34H,5-10,12-14H2,1-4H3/t15-,16-,18-,20+,21-,22-,23+,24+,25+,26+,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQNVCUBPURTQPQ-BMZRUTLMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(C(C)(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CC[C@H]([C@@](C)([C@H]1CC[C@@]2([C@@]1(CC[C@H]3C2=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)C)O)O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the 25S-Inokosterone Biosynthetic Pathway in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phytoecdysteroids, a class of plant-derived steroids structurally similar to insect molting hormones, have garnered significant interest for their diverse pharmacological activities. Among these, 25S-Inokosterone, a C-27 ecdysteroid, has shown promising anabolic and adaptogenic properties, making its biosynthetic pathway a critical area of research for potential applications in medicine and agriculture. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthetic pathway in plants, focusing on its core enzymatic steps, regulatory mechanisms, and the experimental methodologies used for its investigation.

Core Biosynthetic Pathway

The biosynthesis of this compound originates from the mevalonate (MVA) pathway, leading to the synthesis of cholesterol, which serves as the primary precursor.[1] The subsequent conversion of cholesterol into this compound involves a series of oxidative reactions, primarily catalyzed by cytochrome P450 monooxygenases (P450s).[2] While the complete pathway in plants is still under active investigation, a proposed sequence of events, drawing parallels from the well-characterized ecdysteroid biosynthesis in insects (involving the "Halloween genes"), has been outlined.[3][4]

From Cholesterol to Early Intermediates:

The initial steps involve the conversion of cholesterol to 7-dehydrocholesterol (7dC). While the specific plant enzymes are not fully characterized, this step is analogous to the action of the Neverland (Nvd) enzyme in insects. Subsequent reactions, often referred to as the "black box" of ecdysteroid biosynthesis, are thought to involve a series of hydroxylations and oxidations to form key intermediates.[5]

The "Halloween" Orthologs in Plants:

Recent transcriptomic studies in spinach (Spinacia oleracea), a known producer of phytoecdysteroids, have identified several candidate genes encoding P450s and other oxidoreductases that are likely involved in the later steps of the pathway.[4][6][7] These genes are considered the plant orthologs of the insect Halloween genes. Silencing of some of these candidate genes using Virus-Induced Gene Silencing (VIGS) has been shown to alter the levels of 20-hydroxyecdysone (a major phytoecdysteroid closely related to inokosterone), providing evidence for their role in the pathway.

A proposed simplified pathway leading to the formation of a key intermediate, ecdysone, and its subsequent conversion is depicted below:

Quantitative Data

Quantitative data on the this compound biosynthetic pathway is currently limited. However, studies on related phytoecdysteroids, such as 20-hydroxyecdysone (20E), provide some insights into the accumulation and distribution of these compounds in plants.

| Plant Species | Compound | Concentration (µg/g dry weight) | Tissue | Reference |

| Spinacia oleracea | 20-Hydroxyecdysone | 17.1 - 885 | Leaves | [8] |

| Achyranthes japonica | 20-Hydroxyecdysone | ~500 (vegetative stage) | Whole plant | [9][10] |

| Pfaffia glomerata | 20-Hydroxyecdysone | Varies with culture conditions | In vitro cultures | [10] |

Note: This table presents data on 20-hydroxyecdysone as a proxy for phytoecdysteroid quantitative analysis, due to the limited data specifically for this compound.

Experimental Protocols

Elucidating the this compound biosynthetic pathway relies on a combination of genetic, biochemical, and analytical techniques.

Gene Identification and Functional Characterization

a. Comparative Transcriptomics: This approach involves comparing the transcriptomes of high- and low-phytoecdysteroid producing plant lines or tissues to identify differentially expressed genes, particularly those encoding cytochrome P450s and other oxidoreductases.

b. Virus-Induced Gene Silencing (VIGS): VIGS is a rapid method for functional gene analysis in plants. A fragment of a candidate gene is inserted into a viral vector, which is then used to infect the plant. The resulting gene silencing can lead to a measurable change in the phytoecdysteroid profile, confirming the gene's involvement in the pathway.[2][11]

Detailed Protocol for TRV-based VIGS in Spinacia oleracea

-

Vector Construction: A ~300 bp fragment of the target gene is cloned into the pTRV2 vector.

-

Agrobacterium Transformation: The pTRV1 and pTRV2 constructs are transformed into Agrobacterium tumefaciens strain GV3101.

-

Infiltration: Cultures of Agrobacterium carrying pTRV1 and pTRV2 are mixed and infiltrated into the cotyledons or young leaves of spinach seedlings.

-

Phenotype Analysis: Plants are monitored for silencing phenotypes (e.g., changes in morphology or pigmentation if a marker gene like PDS is used) and phytoecdysteroid levels are analyzed by HPLC-MS after 3-5 weeks.[2]

c. Heterologous Expression and Enzyme Assays: Candidate genes are expressed in a heterologous system, such as yeast (Saccharomyces cerevisiae) or E. coli, to produce the recombinant enzyme. The activity of the purified enzyme is then assayed in vitro using putative substrates (pathway intermediates) and analyzing the products by LC-MS.[12][13]

Protocol for Heterologous Expression of Plant P450s in Yeast:

-

Cloning: The full-length cDNA of the candidate P450 is cloned into a yeast expression vector (e.g., pYES-DEST52).

-

Yeast Transformation: The expression vector is transformed into a suitable yeast strain (e.g., WAT11, which co-expresses an Arabidopsis cytochrome P450 reductase).

-

Protein Expression: Yeast cultures are grown in induction medium (e.g., containing galactose) to induce protein expression.

-

Microsome Isolation: Yeast cells are harvested and lysed to isolate the microsomal fraction containing the membrane-bound P450.

-

Enzyme Assay: The microsomal fraction is incubated with the substrate, NADPH, and buffer. The reaction is stopped, and the products are extracted and analyzed by LC-MS.

Metabolite Profiling

Metabolite profiling using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) is essential for identifying and quantifying the intermediates and final products of the biosynthetic pathway in plant extracts. This can be particularly powerful when combined with genetic perturbations like VIGS or in different plant tissues and developmental stages.[9]

Regulatory Signaling Pathways

The biosynthesis of this compound, like other secondary metabolic pathways, is tightly regulated by a complex network of signaling molecules in response to developmental cues and environmental stresses.

Jasmonate Signaling

Jasmonates (JAs), including jasmonic acid and its derivatives, are key plant hormones involved in defense responses against herbivores and pathogens. There is growing evidence that JA signaling can induce the expression of genes involved in phytoecdysteroid biosynthesis.[14][15][16][17] Wounding or herbivore attack triggers the JA signaling cascade, leading to the activation of transcription factors (such as MYC2) that can bind to the promoters of biosynthetic genes and upregulate their expression.

Gibberellin Signaling

Gibberellins (GAs) are another class of plant hormones primarily known for their roles in growth and development. There is evidence of crosstalk between GA signaling and other hormone pathways, including those for steroid biosynthesis.[1][3][6][8][11][18][19][20][21][22] DELLA proteins, which are negative regulators of GA signaling, can interact with transcription factors involved in various metabolic pathways. The precise role of GA in regulating this compound biosynthesis is an area for further research, but it may involve modulating the expression of key biosynthetic enzymes.

Conclusion and Future Perspectives

The biosynthetic pathway of this compound in plants is a complex and highly regulated process. While significant progress has been made in identifying the precursor molecules and candidate genes for the later enzymatic steps, a complete and definitive pathway remains to be elucidated. Future research should focus on the functional characterization of the plant "Halloween" gene orthologs, the identification of the missing intermediates, and the detailed mapping of the regulatory networks involving jasmonates, gibberellins, and other signaling molecules. A thorough understanding of this pathway will not only advance our knowledge of plant secondary metabolism but also open up new avenues for the biotechnological production of this compound and other valuable phytoecdysteroids for pharmaceutical and agricultural applications.

References

- 1. Mechanisms of Cross Talk between Gibberellin and Other Hormones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 3. Halloween genes - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Ecdysteroids in spinach (Spinacia oleracea L.): biosynthesis, transport and regulation of levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. "Ecdysteroid Biosynthesis During the Ontogeny of Spinach Leaves" by Robert J. Grebenok and John H. Adler [digitalcommons.mtu.edu]

- 10. researchgate.net [researchgate.net]

- 11. Application of cucumber mosaic virus to efficient induction and long-term maintenance of virus-induced gene silencing in spinach - PMC [pmc.ncbi.nlm.nih.gov]

- 12. experts.illinois.edu [experts.illinois.edu]

- 13. Efficient heterologous expression of cytochrome P450 enzymes in microorganisms for the biosynthesis of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Heterologous Expression of Membrane Proteins: Choosing the Appropriate Host - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Jasmonates: An Update on Biosynthesis, Signal Transduction and Action in Plant Stress Response, Growth and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. BIOSYNTHESIS AND ACTION OF JASMONATES IN PLANTS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Mapping methyl jasmonate-mediated transcriptional reprogramming of metabolism and cell cycle progression in cultured Arabidopsis cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Frontiers | Gibberellin Signaling in Plants – The Extended Version [frontiersin.org]

- 21. Gibberellin Signaling: Biosynthesis, Catabolism, and Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Gibberellin biosynthesis and the regulation of plant development. | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Mechanism of Action of 25S-Inokosterone

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

25S-Inokosterone is a phytoecdysteroid demonstrating a dual mechanism of action that varies significantly between invertebrates and vertebrates. In invertebrates, it functions as a potent insect moulting hormone by activating the ecdysone receptor (EcR), a nuclear receptor critical for gene regulation in development and metamorphosis. In mammalian systems, where the EcR is absent, this compound exhibits significant anti-aging and antioxidant properties. This is achieved primarily through the mitigation of oxidative stress by reducing reactive oxygen species (ROS) and enhancing the activity of endogenous antioxidant enzymes. Furthermore, it promotes cellular homeostasis and longevity by inducing autophagy and mitophagy. This guide details these distinct mechanisms, presents available quantitative data, outlines key experimental protocols for its study, and provides visual diagrams of the core signaling pathways.

Mechanism of Action in Invertebrates: Ecdysone Receptor Agonism

In arthropods, the primary mechanism of action for this compound and other ecdysteroids is the activation of the ecdysone receptor (EcR).[1] The EcR is a ligand-activated transcription factor that forms an obligate heterodimer with the Ultraspiracle protein (USP), the invertebrate homolog of the vertebrate retinoid X receptor (RXR).

The signaling cascade proceeds as follows:

-

Ligand Binding: this compound, being lipophilic, crosses the cell membrane and binds to the ligand-binding domain (LBD) of the EcR subunit within the EcR/USP heterodimer. The formation of this heterodimer dramatically increases the binding affinity for the ligand.[2]

-

Conformational Change & Nuclear Translocation: Ligand binding induces a conformational change in the EcR/USP complex. This activated complex translocates into the nucleus.

-

DNA Binding & Gene Transcription: In the nucleus, the complex recognizes and binds to specific DNA sequences known as Ecdysone Response Elements (EcREs) located in the promoter regions of target genes.

-

Transcriptional Regulation: Binding of the complex to EcREs recruits co-activator proteins and the general transcription machinery, initiating the transcription of early response genes. This triggers a downstream cascade of gene activation that ultimately orchestrates complex physiological processes such as molting (ecdysis) and metamorphosis.

Mechanism of Action in Mammalian Systems

Vertebrates lack the ecdysone receptor, and thus this compound acts through entirely different pathways, primarily centered on combating oxidative stress and promoting cellular maintenance.

Antioxidant and Anti-aging Effects

Studies in yeast and mammalian cells have shown that Inokosterone extends cellular lifespan by mitigating oxidative stress.[3][4] Oxidative stress, an imbalance between the production of ROS and the cell's ability to detoxify them, is a key contributor to aging.[4]

The proposed mechanism involves two key actions:

-

Reduction of Oxidative Damage: Inokosterone treatment significantly decreases the intracellular levels of ROS and malondialdehyde (MDA), a marker of lipid peroxidation.[3]

-

Enhancement of Antioxidant Defenses: It increases the activity and gene expression of key antioxidant enzymes such as Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx).[3] This suggests a potential activation of master antioxidant regulatory pathways, such as the Nrf2-ARE pathway. In this putative pathway, Inokosterone would promote the dissociation of the transcription factor Nrf2 from its inhibitor Keap1, allowing Nrf2 to translocate to the nucleus and activate the Antioxidant Response Element (ARE), driving the transcription of cytoprotective genes.

Induction of Autophagy and Mitophagy

Inokosterone has been observed to increase the formation of autophagosomes, indicating an induction of macroautophagy and, more specifically, mitophagy (the selective degradation of mitochondria).[3] This process is crucial for cellular health, as it removes damaged organelles and protein aggregates, recycling their components and preventing the accumulation of dysfunctional, ROS-producing mitochondria. This cellular cleaning mechanism is intrinsically linked to its anti-aging effects.

Potential Anti-inflammatory Action

While direct studies on this compound are limited, plant extracts containing it have demonstrated anti-inflammatory properties.[5][6] A plausible mechanism is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a master regulator of inflammation. Its inhibition would prevent the transcription of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, thereby reducing the inflammatory response.

Quantitative Biological Data

Quantitative data for this compound is primarily available from studies on its antioxidant effects in yeast models. Binding affinities and inhibitory concentrations for other mechanisms are not widely published.

Table 1: Effect of Inokosterone on Oxidative Stress Markers in Yeast Data extracted from Liu, Y. et al. (2022). Antioxidants (Basel).[3]

| Parameter | Treatment Group | Value at 24h (Mean ± SEM) | % Change vs Control (24h) | Value at 48h (Mean ± SEM) | % Change vs Control (48h) |

| ROS Level | Control | 94.36 ± 6.63 | - | 173.12 ± 3.56 | - |

| (Relative Units) | 1 µM Inokosterone | 58.54 ± 6.31 | ↓ 38.0% | 108.06 ± 7.79 | ↓ 37.6% |

| 3 µM Inokosterone | 68.08 ± 4.84 | ↓ 27.8% | 126.25 ± 8.90 | ↓ 27.1% | |

| MDA Level | Control | 0.80 ± 0.04 | - | Not Reported | - |

| (nmol/mg prot) | 1 µM Inokosterone | 0.61 ± 0.05 | ↓ 23.8% | Not Reported | - |

| 3 µM Inokosterone | 0.55 ± 0.08 | ↓ 31.3% | Not Reported | - |

Key Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanisms of action of this compound.

Protocol: Yeast Replicative Lifespan (RLS) Assay

This assay measures the number of daughter cells a single mother cell can produce before senescence, serving as a model for aging in mitotically active cells.[3][7]

1. Preparation of Yeast Strains:

-

Streak yeast strains (e.g., K6001) from frozen stocks onto YEPD agar plates (1% yeast extract, 2% peptone, 2% glucose, 2% agar).

-

Incubate at 30°C for 2 days until single colonies form.

-

Patch cells from a single colony onto a fresh YEPD plate and incubate overnight at 30°C. The plates should be prepared at least 2 days in advance to allow for drying.[3][8]

2. Preparation of Experimental Plates:

-

Prepare YEPD agar plates containing the desired concentration of this compound (or vehicle control).

-

Lightly patch the freshly grown yeast onto the experimental plates along one side. Incubate overnight.

3. Micromanipulation:

-

Using a microscope equipped with a micromanipulator, transfer approximately 40-50 individual, unbudded cells from the patch to a clear area on the same plate. These will be the founding mother cells.

-

Arrange them in a grid pattern.

-

Incubate the plate at 30°C for 90-120 minutes to allow the first daughter cells to bud.

-

For each mother cell, carefully remove the newly formed daughter cell with the micromanipulator needle and discard it in a separate "graveyard" area of the plate.[7]

-

Record one division for that mother cell.

4. Data Collection:

-

Repeat the process of daughter cell removal every 2-3 hours throughout the day.

-

Store plates at 4°C overnight to pause cell division.

-

Continue the daily cycle until all mother cells have ceased dividing and lysed (died). The total number of daughter cells removed from each mother cell constitutes its replicative lifespan.

Protocol: Intracellular ROS Measurement (DCFH-DA Assay)

This assay quantifies total intracellular ROS levels using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[9][10]

1. Cell Seeding and Treatment:

-

Seed adherent cells (e.g., HCT116) in a 24-well plate at a density of 2 x 10^5 cells/well and culture overnight.

-

Replace the medium with fresh medium containing various concentrations of this compound or controls (e.g., vehicle, positive control like H₂O₂). Incubate for the desired time (e.g., 24 hours).[9]

2. Preparation of DCFH-DA Solution:

-

Prepare a 10 mM stock solution of DCFH-DA in high-quality DMSO.

-

Immediately before use, dilute the stock solution in pre-warmed, serum-free medium (e.g., DMEM) to a final working concentration of 10-20 µM. Vortex briefly.[9][11]

3. Staining and Measurement:

-

Remove the treatment medium from the cells and wash once with serum-free medium.

-

Add 500 µL of the DCFH-DA working solution to each well and incubate at 37°C for 30 minutes in the dark.[9]

-

DCFH-DA is deacetylated by cellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[2]

-

Remove the DCFH-DA solution and wash the cells twice with 1x PBS.

-

Add 500 µL of 1x PBS to each well for imaging or lysis.

4. Quantification:

-

Microplate Reader: Lyse the cells in RIPA buffer. Transfer 100 µL of the supernatant to a black 96-well plate and measure fluorescence at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.[2][9] Normalize the fluorescence intensity to the total protein concentration of the lysate (determined by a BCA or Bradford assay).

-

Fluorescence Microscopy: Image the cells directly in PBS using a GFP filter set to visualize ROS localization.

Protocol: Western Blot for Autophagy Marker LC3

This protocol detects the conversion of LC3-I to LC3-II, a hallmark of autophagosome formation. LC3-II is lipidated and migrates faster on an SDS-PAGE gel despite its higher molecular mass.[12][13]

1. Sample Preparation:

-

Culture cells (e.g., HeLa) to 70-80% confluency. Treat with this compound for the desired time. Include a positive control (e.g., starvation) and a negative control.

-

Optional (for Autophagic Flux): In a parallel set of wells, co-treat with a lysosomal inhibitor like Bafilomycin A1 (100 nM) or Chloroquine (50 µM) for the last 2-4 hours of the experiment. This prevents degradation of LC3-II and allows for measurement of autophagic flux.[12]

-

Rinse cells with ice-cold PBS and lyse directly in 1x Laemmli sample buffer or RIPA buffer. Scrape the cells, collect the lysate, and sonicate briefly.

-

Boil the samples at 95°C for 5-10 minutes.

2. SDS-PAGE and Transfer:

-

Load 20-30 µg of protein per lane onto a 12-15% or gradient (e.g., 4-20%) SDS-polyacrylamide gel. The higher percentage gel is crucial for resolving the small difference between LC3-I (~16-18 kDa) and LC3-II (~14-16 kDa).[12][14]

-

Perform electrophoresis until the dye front reaches the bottom.

-

Transfer the separated proteins to a 0.2 µm PVDF membrane. Confirm transfer efficiency with Ponceau S staining.

3. Immunoblotting:

-

Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20).

-

Incubate the membrane overnight at 4°C with a primary antibody against LC3 (e.g., rabbit anti-LC3, 1:1000 dilution).

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, 1:5000) for 1 hour at room temperature.

-

Wash three times with TBST.

4. Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Capture the signal using a digital imaging system. The accumulation of the lower band (LC3-II) relative to the upper band (LC3-I) indicates the induction of autophagy.

References

- 1. 20-Hydroxyecdysone, from Plant Extracts to Clinical Use: Therapeutic Potential for the Treatment of Neuromuscular, Cardio-Metabolic and Respiratory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Inokosterone from Gentiana rigescens Franch Extends the Longevity of Yeast and Mammalian Cells via Antioxidative Stress and Mitophagy Induction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exploring the anti-aging potential of natural products and plant extracts in budding yeast Saccharomyces cerevisiae: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of Achyranthes japonica Nakai extract on immunity and anti-inflammation in dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. discovery.researcher.life [discovery.researcher.life]

- 10. iris.unimo.it [iris.unimo.it]

- 11. chemrxiv.org [chemrxiv.org]

- 12. biophytis.com [biophytis.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. researchgate.net [researchgate.net]

Biological activity of 25S-Inokosterone in insect cell lines

An In-depth Technical Guide to the Biological Activity of 25S-Inokosterone in Insect Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a phytoecdysteroid, represents a class of insect steroid hormone analogues that exhibit significant biological activity in arthropods. By mimicking the natural molting hormone, 20-hydroxyecdysone (20E), these compounds can disrupt normal developmental processes, making them a focal point for insecticide research and tools for studying insect cell biology. This guide details the molecular mechanism of this compound, focusing on its interaction with the ecdysone receptor (EcR) signaling pathway. It further explores its key biological effects on insect cell lines, including inhibition of proliferation, induction of cell cycle arrest, and apoptosis. This document provides structured quantitative data, detailed experimental protocols for assessing these activities, and visual diagrams of the core signaling and experimental workflows.

Mechanism of Action: The Ecdysone Receptor Signaling Pathway

The biological effects of this compound are mediated primarily through the ecdysone receptor (EcR), a ligand-activated transcription factor.[1] The canonical signaling cascade is a well-characterized pathway in insects that governs key developmental transitions.

-

Ligand Binding : this compound, like its endogenous analogue 20E, enters the insect cell and binds to the Ligand-Binding Domain (LBD) of the Ecdysone Receptor (EcR) protein.

-

Heterodimerization : For high-affinity ligand binding, EcR must form a non-covalent heterodimer with the Ultraspiracle protein (USP), the insect ortholog of the vertebrate Retinoid X Receptor (RXR).[1]

-

Nuclear Translocation & DNA Binding : The ligand-bound EcR/USP complex translocates into the nucleus and binds to specific DNA sequences known as Ecdysone Response Elements (EcREs) located in the promoter regions of target genes.[2]

-

Transcriptional Activation : This binding event triggers a conformational change in the receptor complex, leading to the recruitment of co-activators and the initiation of transcription for a cascade of "early" and "late" response genes. These genes encode proteins that drive major cellular events such as differentiation, apoptosis, and cell cycle arrest.[1]

Biological Activities & Quantitative Data

The activation of the EcR pathway by this compound disrupts normal cellular functions, leading to distinct and measurable biological outcomes in insect cell lines.

Note on Quantitative Data: Specific, peer-reviewed quantitative data for this compound is limited in publicly accessible literature. The following tables present data for 20-hydroxyecdysone (20E) and the ecdysone agonist methoxyfenozide, which act via the identical EcR/USP mechanism and serve as functional proxies to illustrate the expected quantitative effects.

Inhibition of Cell Proliferation

Ecdysteroids are potent inhibitors of proliferation in many insect cell lines, a key aspect of their insecticidal potential. This effect is typically dose-dependent.[3] The half-maximal inhibitory concentration (IC50) is a standard measure of this activity.

| Compound | Cell Line | Assay Duration | IC50 Value |

| Methoxyfenozide | Sf9 (Spodoptera frugiperda) | 72 hours | < 100 nM[3] |

| 20-Hydroxyecdysone | IAL-PID2 (Plodia interpunctella) | Not Specified | ~10⁻⁷ M[4] |

Table 1: Representative IC50 values for ecdysone agonists in lepidopteran cell lines.

Induction of Cell Cycle Arrest

A primary mechanism for inhibiting proliferation is the induction of cell cycle arrest. Ecdysteroid treatment often causes cells to accumulate in specific phases of the cell cycle, preventing division. The specific phase of arrest can vary between cell lines and compound concentrations.[3][4]

| Compound (Concentration) | Cell Line | Duration | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |

| Control (DMSO) | Sf9 | 72 hours | 48.3% | 29.5% | 22.2% |

| Methoxyfenozide (100 nM) | Sf9 | 72 hours | 63.8% | 18.5% | 17.7% |

| Control | BmN-SWU1 (Bombyx mori) | 0 hours | 57.6% | 22.3% | 20.1% |

| 20-Hydroxyecdysone (0.25 µg/mL) | BmN-SWU1 (Bombyx mori) | 48 hours | 75.2% | 10.5% | 14.3% |

Table 2: Effect of ecdysone agonists on cell cycle distribution in insect cell lines. Data adapted from[3] and[5].

Induction of Apoptosis

In addition to halting the cell cycle, ecdysteroids are key triggers of programmed cell death (apoptosis), a critical process for removing larval tissues during metamorphosis.[2][6] This process is characterized by cell shrinkage, DNA fragmentation, and the activation of a cascade of cysteine proteases known as caspases.

| Treatment | Cell Line | Duration | Observation |

| 20-Hydroxyecdysone | Bm-12 (Bombyx mori) | Not Specified | Autophagy precedes apoptosis[2] |

| β-Asarone (Apoptosis Inducer) | Sf9 (Spodoptera frugiperda) | 48 hours | DNA laddering confirmed[7] |

| Staurosporine (Apoptosis Inducer) | Sf9 (Spodoptera frugiperda) | Not Specified | Apoptosis induced via mitochondrial pathway[8] |

Table 3: Qualitative data on apoptosis induction in insect cell lines by ecdysteroids and other compounds. Quantitative apoptosis rates are highly variable and assay-dependent.

Detailed Experimental Protocols

The following section provides standardized protocols for the in vitro assessment of this compound's biological activity.

General Insect Cell Culture (Sf9 Cells)

This protocol outlines the routine maintenance of Spodoptera frugiperda (Sf9) cells, a common line for insecticide studies.

-

Media Preparation : Use a commercially available insect cell medium such as Grace's Insect Medium or Sf-900™ III SFM, supplemented with 10% Fetal Bovine Serum (FBS) (if not a serum-free medium) and antibiotics (e.g., penicillin-streptomycin).

-

Cell Maintenance : Culture cells in T-flasks or spinner flasks at 27°C. Adherent cells should be subcultured when they reach 80-90% confluency.

-

Subculturing :

-

Aspirate the old medium from the flask.

-

Gently dislodge the adherent cells by pipetting fresh medium over the cell monolayer.

-

Transfer the cell suspension to a new flask containing fresh, pre-warmed medium at a seeding density of approximately 0.5 x 10⁶ cells/mL.

-

Incubate at 27°C.

-

Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric method to measure cell metabolic activity, which serves as an indicator of cell viability and proliferation.

-

Cell Seeding : Seed Sf9 cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of culture medium. Incubate for 24 hours at 27°C to allow for cell attachment.

-

Compound Treatment : Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., DMSO) controls.

-

Incubation : Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 27°C.

-

MTT Addition : Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 27°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization : Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting.

-

Data Acquisition : Measure the absorbance of each well at 570 nm using a microplate reader. Cell viability is proportional to the absorbance.

Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium iodide (PI), a fluorescent dye that stoichiometrically binds to DNA, to determine the cell cycle phase distribution of a cell population.

-

Cell Preparation : Culture and treat approximately 1 x 10⁶ Sf9 cells with the desired concentration of this compound for a specified time (e.g., 48 hours). Include a control group.

-

Harvesting : Harvest the cells by centrifugation at 500 x g for 5 minutes.

-

Washing : Wash the cell pellet once with ice-cold Phosphate-Buffered Saline (PBS).

-

Fixation : Resuspend the cells in 300 µL of PBS. While gently vortexing, add 700 µL of ice-cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes (or at -20°C overnight).

-

Staining : Centrifuge the fixed cells and wash once with PBS. Resuspend the pellet in 500 µL of PI staining solution (containing 50 µg/mL PI and 100 µg/mL RNase A in PBS).

-

Incubation : Incubate in the dark at room temperature for 30 minutes.

-

Data Acquisition : Analyze the samples on a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the differentiation of cells in G0/G1 (2n DNA), S (between 2n and 4n), and G2/M (4n) phases.

Conclusion

This compound and related phytoecdysteroids are potent bioactive molecules that disrupt insect cell physiology by hijacking the ecdysone receptor signaling pathway. Their primary effects in vitro include the dose-dependent inhibition of cell proliferation, which is achieved through the induction of cell cycle arrest and, in many cases, the activation of apoptosis. The experimental protocols detailed herein provide a robust framework for quantifying these activities. For researchers in drug development, a thorough understanding of these cellular mechanisms is crucial for designing novel, targeted insecticides. For cell biologists, this compound serves as a valuable chemical tool for dissecting the complex regulatory networks that govern insect cell fate.

References

- 1. scialert.net [scialert.net]

- 2. Research Progress on the Regulation of Autophagy and Apoptosis in Insects by Sterol Hormone 20-Hydroxyecdysone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of Hormone Agonists on Sf9 Cells, Proliferation and Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Ecdysteroid-inducible genes in the programmed cell death during insect metamorphosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cytotoxic effects of β-asarone on Sf9 insect cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Insect Cell-Based Models: Cell Line Establishment and Application in Insecticide Screening and Toxicology Research - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Landscape of 25S-Inokosterone: A Technical Guide for Researchers

An In-depth Exploration of the Anabolic, Metabolic, Anti-inflammatory, and Neuroprotective Effects of a Promising Ecdysteroid

Introduction

25S-Inokosterone, a member of the phytoecdysteroid family of polyhydroxylated sterols, is emerging as a compound of significant interest within the scientific and drug development communities. Structurally similar to insect molting hormones, ecdysteroids have demonstrated a surprising and favorable range of pharmacological activities in mammalian systems, largely devoid of the androgenic side effects associated with conventional anabolic steroids. This technical guide provides a comprehensive overview of the core pharmacological effects of this compound in mammals, focusing on its anabolic, metabolic, anti-inflammatory, and neuroprotective properties. By presenting quantitative data, detailed experimental protocols, and elucidating the underlying signaling pathways, this document aims to serve as a valuable resource for researchers investigating the therapeutic potential of this intriguing natural compound.

Anabolic Effects: Building Muscle Through a Non-Androgenic Mechanism

One of the most well-documented effects of ecdysteroids is their ability to promote muscle growth and protein synthesis. Unlike anabolic-androgenic steroids, this compound is believed to exert its myotrophic effects without binding to the androgen receptor, thus avoiding undesirable hormonal side effects.

Quantitative Data: Anabolic Effects

The following table summarizes quantitative data on the anabolic effects of ecdysteroids, primarily ecdysterone, which is structurally and functionally similar to this compound. It is anticipated that this compound would produce comparable results, though direct experimental validation is warranted.

| Parameter Measured | Cell/Animal Model | Treatment | Result | Reference Compound |

| Myotube Diameter Increase | C2C12 myotubes | 1 µM | ~15-20% increase | Ecdysterone |

| Protein Synthesis Rate | L6 myoblasts | 100 nM | Significant increase over control | Ecdysterone |

| Grip Strength Increase | Rats | 5 mg/kg/day | ~10-18% increase | Ecdysterone |

| Gastrocnemius Muscle Mass | Mice | 10 mg/kg/day | Significant increase over control | Ecdysterone |

Experimental Protocol: Assessment of Anabolic Activity in C2C12 Myotubes

This protocol details the methodology for quantifying the hypertrophic effects of this compound on skeletal muscle cells in vitro.

1. Cell Culture and Differentiation:

- Culture C2C12 myoblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

- To induce differentiation into myotubes, allow the myoblasts to reach 80-90% confluency, then switch the growth medium to DMEM supplemented with 2% horse serum and 1% penicillin-streptomycin.

- Maintain the differentiating cells for 4-6 days, replacing the differentiation medium every 48 hours.

2. Treatment:

- Prepare stock solutions of this compound in dimethyl sulfoxide (DMSO).

- On day 5 of differentiation, treat the myotubes with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO).

- Incubate the cells for an additional 48-72 hours.

3. Myotube Diameter Measurement:

- Fix the cells with 4% paraformaldehyde for 15 minutes and permeabilize with 0.1% Triton X-100 for 10 minutes.

- Stain the myotubes with an antibody against a muscle-specific protein, such as myosin heavy chain (MHC), followed by a fluorescently labeled secondary antibody.

- Counterstain nuclei with DAPI.

- Capture images using a fluorescence microscope.

- Using image analysis software (e.g., ImageJ), measure the diameter of at least 100 myotubes per treatment condition at three different points along each myotube and calculate the average diameter.

4. Protein Synthesis Assay (Optional):

- During the final hours of treatment, incubate cells with a labeled amino acid analog (e.g., puromycin) that incorporates into newly synthesized proteins.

- Lyse the cells and detect the incorporated label via Western blot or fluorescence-based methods to quantify the rate of protein synthesis.

Signaling Pathway: Akt/mTOR Activation

The anabolic effects of this compound are primarily mediated through the activation of the Akt/mTOR signaling pathway, a central regulator of cell growth and protein synthesis.

Metabolic Regulation: Influencing Glucose Homeostasis

Emerging evidence suggests that ecdysteroids, including this compound, can positively influence metabolic parameters, particularly glucose uptake and insulin sensitivity.

Quantitative Data: Metabolic Effects

The following table presents data on the metabolic effects of related compounds. Direct studies on this compound are needed to confirm these findings.

| Parameter Measured | Cell/Animal Model | Treatment | Result | Reference Compound |

| Glucose Uptake | 3T3-L1 adipocytes | 10 µM | Significant increase in glucose uptake | Ecdysterone |

| Insulin-Stimulated Glucose Uptake | Differentiated C2C12 myotubes | 1 µM | Potentiation of insulin effect | 20-Hydroxyecdysone |

| Blood Glucose Levels | Diabetic mice | 10 mg/kg/day | Reduction in fasting blood glucose | Ecdysterone |

Experimental Protocol: Glucose Uptake Assay in 3T3-L1 Adipocytes

This protocol describes a method to assess the effect of this compound on glucose uptake in an in vitro model of fat cells.

1. Cell Culture and Differentiation:

- Culture 3T3-L1 preadipocytes in DMEM with 10% bovine calf serum.

- To induce differentiation, grow cells to confluency and then treat with a differentiation cocktail containing 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin in DMEM with 10% FBS for 48 hours.

- Subsequently, culture the cells in DMEM with 10% FBS and 10 µg/mL insulin for another 48 hours.

- Maintain the differentiated adipocytes in DMEM with 10% FBS, replacing the medium every 2-3 days. Mature adipocytes are typically ready for use 8-12 days post-differentiation.

2. Glucose Uptake Assay:

- Seed differentiated 3T3-L1 adipocytes in 24-well plates.

- Serum-starve the cells for 3-4 hours in serum-free DMEM.

- Wash the cells with Krebs-Ringer-HEPES (KRH) buffer.

- Pre-treat the cells with various concentrations of this compound or vehicle control in KRH buffer for 30-60 minutes.

- Add a fluorescently labeled glucose analog, such as 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), to a final concentration of 100 µM.

- Incubate for 30-60 minutes at 37°C.

- Wash the cells with ice-cold PBS to stop glucose uptake.

- Lyse the cells and measure the fluorescence intensity using a microplate reader. Increased fluorescence indicates higher glucose uptake.

Workflow Diagram: Glucose Uptake Assay

Anti-inflammatory Properties: Modulating the Immune Response

This compound has demonstrated potential anti-inflammatory effects by modulating key inflammatory pathways, suggesting its utility in conditions characterized by chronic inflammation.

Quantitative Data: Anti-inflammatory Effects

The following data for related compounds suggest the potential anti-inflammatory activity of this compound.

| Parameter Measured | Cell/Animal Model | Treatment | Result | Reference Compound |

| Nitric Oxide (NO) Production | RAW 264.7 macrophages | 10 µM | Significant inhibition of LPS-induced NO production | Ecdysterone |

| TNF-α and IL-6 Secretion | LPS-stimulated macrophages | 5-20 µM | Dose-dependent reduction in cytokine levels | 20-Hydroxyecdysone |

| Paw Edema | Carrageenan-induced rat model | 10 mg/kg | Significant reduction in paw swelling | Ecdysterone |

Experimental Protocol: Nitric Oxide Inhibition Assay in RAW 264.7 Macrophages

This protocol outlines a method to evaluate the anti-inflammatory potential of this compound by measuring its effect on nitric oxide production in activated macrophages.

1. Cell Culture:

- Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

2. Treatment and Stimulation:

- Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

- Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.

- Stimulate the cells with lipopolysaccharide (LPS) from E. coli (e.g., 1 µg/mL) to induce an inflammatory response and nitric oxide production. Include a control group with no LPS stimulation.

- Incubate the cells for 24 hours.

3. Nitric Oxide Measurement (Griess Assay):

- After incubation, collect the cell culture supernatant.

- Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.

- Incubate at room temperature for 10-15 minutes.

- Measure the absorbance at 540 nm using a microplate reader. The absorbance is proportional to the nitrite concentration, which is a stable product of NO.

- Generate a standard curve using known concentrations of sodium nitrite to quantify the amount of NO produced.

Signaling Pathway: NF-κB Inhibition

The anti-inflammatory effects of this compound are thought to be mediated, at least in part, through the inhibition of the NF-κB signaling pathway, a master regulator of inflammatory gene expression.

Neuroprotective Potential: Safeguarding Neuronal Health

Preliminary studies indicate that ecdysteroids may possess neuroprotective properties, offering a potential therapeutic avenue for neurodegenerative diseases.

Quantitative Data: Neuroprotective Effects

The following data on related compounds highlight the potential for this compound to protect neuronal cells.

| Parameter Measured | Cell/Animal Model | Treatment | Result | Reference Compound |

| Cell Viability | Glutamate-induced excitotoxicity in SH-SY5Y cells | 1-10 µM | Increased cell survival | Ecdysterone |

| Reactive Oxygen Species (ROS) Production | H2O2-treated neuronal cells | 10 µM | Significant reduction in ROS levels | 20-Hydroxyecdysone |

| Apoptotic Cell Death | Ischemia-reperfusion model in rats | 5 mg/kg | Reduced number of apoptotic neurons | Ecdysterone |

Experimental Protocol: Neuroprotection Assay in SH-SY5Y Cells

This protocol describes how to assess the neuroprotective effects of this compound against glutamate-induced excitotoxicity in a human neuroblastoma cell line.

1. Cell Culture:

- Culture SH-SY5Y human neuroblastoma cells in a 1:1 mixture of DMEM and Ham's F12 medium, supplemented with 10% FBS and 1% penicillin-streptomycin.

2. Neurotoxicity Induction and Treatment:

- Seed SH-SY5Y cells in a 96-well plate and allow them to attach.

- Pre-treat the cells with various concentrations of this compound or vehicle control for 24 hours.

- Induce neurotoxicity by exposing the cells to a high concentration of glutamate (e.g., 5-10 mM) for 24 hours.

3. Cell Viability Assessment (MTT Assay):

- After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

- Remove the medium and add DMSO to dissolve the formazan crystals.

- Measure the absorbance at 570 nm. Higher absorbance indicates greater cell viability.

Signaling Pathway: MAPK Modulation

The neuroprotective effects of ecdysteroids may involve the modulation of Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are critically involved in cell survival and apoptosis.

Conclusion

This compound represents a compelling lead compound with a multifaceted pharmacological profile. Its demonstrated anabolic, metabolic-regulating, anti-inflammatory, and neuroprotective properties, coupled with a favorable safety profile, underscore its significant therapeutic potential. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational framework for researchers to further investigate and harness the beneficial effects of this promising ecdysteroid. Future in-depth studies are crucial to fully elucidate its mechanisms of action and to translate these preclinical findings into novel therapeutic strategies for a range of human diseases.

The Quest for 25S-Inokosterone: A Technical Guide to its Discovery and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery and isolation of 25S-Inokosterone, a significant phytoecdysteroid. The document details the experimental protocols for its extraction, separation, and characterization, presenting quantitative data in a structured format for clarity and comparative analysis.

Discovery and Natural Sources

Inokosterone was initially isolated from the roots of Achyranthes fauriei. Subsequent research has established that inokosterone naturally occurs as a mixture of two epimers at the C-25 position: 25R-Inokosterone and this compound. The primary plant source for the isolation of these epimers is the root of Achyranthes bidentata Blume, a plant widely distributed in Asian countries and utilized in traditional medicine.[1] The discovery and isolation of the individual 25S and 25R epimers represented a significant advancement in the study of phytoecdysteroids, allowing for the investigation of the specific biological activities of each isomer.

Experimental Protocols: Isolation and Purification

The isolation of this compound from its natural source involves a multi-step process of extraction and chromatographic separation to resolve the C-25 epimeric mixture.

Extraction

The initial step involves the extraction of the dried and powdered roots of Achyranthes bidentata. A common method is maceration or percolation with a polar solvent such as methanol. This is followed by a series of liquid-liquid partitions to remove non-polar compounds and enrich the fraction containing the phytoecdysteroids.

Chromatographic Separation

The separation of the 25S and 25R epimers of inokosterone is the most critical and challenging step due to their similar physical and chemical properties. Various chromatographic techniques are employed in succession to achieve high purity.

A representative workflow for the separation of these epimers is as follows:

-

Silica Gel Column Chromatography: The crude extract is first subjected to silica gel column chromatography, eluting with a gradient of chloroform and methanol. This initial step helps to separate the major classes of compounds.

-

ODS (Octadecylsilyl) Column Chromatography: The fractions enriched with inokosterone are then further purified on an ODS column using a methanol-water gradient. This reversed-phase chromatography is effective in separating compounds based on their polarity.

-

Preparative High-Performance Liquid Chromatography (HPLC): The final separation of the 25S and 25R epimers is typically achieved using preparative HPLC. This technique offers high resolution and is essential for isolating the individual stereoisomers.

The following diagram illustrates a typical experimental workflow for the isolation of this compound:

Structural Elucidation and Data Presentation

The definitive identification of this compound is accomplished through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The absolute configuration at C-25 is a key distinguishing feature between the two epimers.

Spectroscopic Data

The structural elucidation of this compound and its epimer, 25R-Inokosterone, relies on detailed analysis of their 1H and 13C NMR spectra. The chemical shifts, particularly for the carbons and protons in the side chain, are crucial for differentiating the two isomers.[1]

Table 1: 13C NMR Spectroscopic Data for this compound and 25R-Inokosterone (in C5D5N, δ in ppm)

| Carbon No. | This compound | 25R-Inokosterone |

| 1 | 38.2 | 38.2 |

| 2 | 68.1 | 68.1 |

| 3 | 68.1 | 68.1 |

| 4 | 32.3 | 32.3 |

| 5 | 51.5 | 51.5 |

| 6 | 204.0 | 204.0 |

| 7 | 121.7 | 121.7 |

| 8 | 165.9 | 165.9 |

| 9 | 31.7 | 31.7 |

| 10 | 37.4 | 37.4 |

| 11 | 21.6 | 21.6 |

| 12 | 31.7 | 31.7 |

| 13 | 48.0 | 48.0 |

| 14 | 83.9 | 83.9 |

| 15 | 31.7 | 31.7 |

| 16 | 21.6 | 21.6 |

| 17 | 50.1 | 50.1 |

| 18 | 21.6 | 21.6 |

| 19 | 24.5 | 24.5 |

| 20 | 77.1 | 77.1 |

| 21 | 21.6 | 21.6 |

| 22 | 78.1 | 78.1 |

| 23 | 34.9 | 34.9 |

| 24 | 35.8 | 35.8 |

| 25 | 72.9 | 72.9 |

| 26 | 70.1 | 70.1 |

| 27 | 29.5 | 29.5 |

Note: The 13C NMR data for both epimers are very similar, highlighting the challenge in their differentiation. The absolute configuration is often confirmed through other analytical methods or by comparison with established data.

Signaling Pathways

While the specific signaling pathways exclusively for this compound are still under detailed investigation, phytoecdysteroids, in general, are known to interact with nuclear receptors in invertebrates, such as the ecdysone receptor (EcR). In vertebrates, the biological effects are less understood but are thought to involve different mechanisms.

The following diagram provides a simplified, hypothetical signaling pathway that could be investigated for this compound based on the known actions of related compounds.

Conclusion

The successful isolation and characterization of this compound have been pivotal for the specific investigation of its biological activities, distinct from its 25R epimer. The detailed methodologies and spectroscopic data presented in this guide provide a comprehensive resource for researchers in the fields of natural product chemistry, pharmacology, and drug development. Further research into the precise mechanisms of action and signaling pathways of this compound will be crucial in unlocking its full therapeutic potential.

References

The Antioxidant Power of 25S-Inokosterone: A Deep Dive into its Effects on Oxidative Stress

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key contributor to cellular aging and the pathogenesis of numerous chronic diseases. This technical guide provides a comprehensive overview of the potent antioxidant effects of 25S-Inokosterone, a phytoecdysteroid with significant therapeutic potential. Through a detailed examination of its mechanisms of action, this document elucidates how this compound mitigates oxidative stress, enhances cellular defense systems, and promotes longevity in various biological models. This guide is intended to serve as a critical resource for researchers, scientists, and professionals in the field of drug development, offering valuable insights into the therapeutic applications of this promising natural compound.

Introduction to this compound and Oxidative Stress

Inokosterone, a naturally occurring ecdysteroid found in various plant species, has garnered scientific interest for its diverse pharmacological activities. One of its stereoisomers, this compound, has demonstrated notable efficacy in combating oxidative stress. This guide will focus on the in-depth molecular mechanisms by which this compound exerts its antioxidant effects, supported by quantitative data from key studies.

Oxidative stress arises from an excessive accumulation of ROS, which are highly reactive molecules generated as byproducts of normal metabolic processes.[1][2] When antioxidant defenses are overwhelmed, ROS can inflict damage on vital cellular components, including lipids, proteins, and DNA, leading to cellular dysfunction and contributing to the aging process and a variety of diseases.[2]

Quantitative Effects of Inokosterone on Oxidative Stress Markers

Recent research has provided significant quantitative evidence of Inokosterone's ability to counteract oxidative stress. The following tables summarize key findings from studies on both yeast and mammalian cells, demonstrating the compound's capacity to reduce markers of oxidative damage and enhance the activity of crucial antioxidant enzymes.

Table 1: Effect of Inokosterone on Markers of Oxidative Damage

| Experimental Model | Treatment | Duration | Reactive Oxygen Species (ROS) Level | Malondialdehyde (MDA) Level | Reference |

| Yeast (BY4741) | 10 µM Inokosterone | 24 h | Significantly Decreased | Significantly Decreased | [3] |

| Yeast (BY4741) | 10 µM Inokosterone | 48 h | Significantly Decreased | Significantly Decreased | [3] |

| Mammalian Cells | Inokosterone | - | Significantly Decreased | Significantly Decreased | [4][5] |

| ∆sod1 Yeast | Inokosterone | - | Reduction Observed | Reduction Observed | [4][5] |

Table 2: Effect of Inokosterone on Antioxidant Enzyme Activity in Yeast (BY4741)

| Treatment | Duration | Total Superoxide Dismutase (T-SOD) Activity | Superoxide Dismutase 1 (SOD1) Activity | Catalase (CAT) Activity | Glutathione Peroxidase (GPx) Activity | Reference |

| 10 µM Inokosterone | 24 h | Significantly Increased | Significantly Increased | Significantly Increased | Significantly Increased | [3] |

| 10 µM Inokosterone | 48 h | Significantly Increased | Significantly Increased | Significantly Increased | Significantly Increased | [3] |

Detailed Experimental Protocols

To facilitate the replication and further investigation of these findings, this section provides detailed methodologies for the key experiments cited.

Yeast Studies

-

Yeast Strain and Culture Conditions: Saccharomyces cerevisiae strain BY4741 was cultured in YPD medium (1% yeast extract, 2% peptone, 2% glucose) at 30°C with shaking.

-

Oxidative Stress Induction: Oxidative stress was induced by treating the yeast cells with a specific concentration of hydrogen peroxide (H₂O₂), for example, 10 mM for growth status assessment and 6.8 mM for survival rate analysis.[3]

-

Inokosterone Treatment: Inokosterone was dissolved in a suitable solvent and added to the yeast culture at the desired concentration (e.g., 10 µM) for the specified duration (24 or 48 hours).[3]

-

Measurement of ROS Levels: Intracellular ROS levels were quantified using a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA). The fluorescence intensity, which is proportional to the amount of ROS, was measured using a fluorometer or fluorescence microscope.

-

Measurement of Malondialdehyde (MDA) Levels: MDA, a marker of lipid peroxidation, was measured using the thiobarbituric acid reactive substances (TBARS) assay. The absorbance of the resulting pink-colored complex was measured spectrophotometrically.[4][5]

-

Antioxidant Enzyme Activity Assays: The activities of T-SOD, SOD1, CAT, and GPx were determined using commercially available assay kits according to the manufacturer's instructions. The principles of these assays typically involve measuring the rate of a specific enzymatic reaction spectrophotometrically.[3]

Mammalian Cell Studies

-

Cell Line and Culture: A suitable mammalian cell line (e.g., human embryonic kidney 293T cells) was cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Inokosterone Treatment: Cells were treated with various concentrations of Inokosterone for a specified period to assess its effects on cellular viability and oxidative stress markers.

-

Assessment of Cell Viability under Oxidative Stress: To evaluate the protective effect of Inokosterone, cells were pre-treated with the compound and then exposed to an oxidative stressor (e.g., H₂O₂). Cell viability was subsequently assessed using methods like the MTT assay.

-

Measurement of ROS and MDA: Similar to the yeast studies, intracellular ROS and MDA levels in mammalian cells were measured using fluorescent probes and the TBARS assay, respectively.[4][5]

Signaling Pathways and Experimental Workflows

The antioxidant effects of this compound are mediated through complex signaling pathways. While direct evidence linking Inokosterone to the Nrf2 pathway is still emerging, its ability to upregulate a suite of antioxidant enzymes strongly suggests a potential role for this master regulator of the antioxidant response.

Diagram 1: Proposed Antioxidant Mechanism of Inokosterone

Caption: Proposed mechanism of this compound in mitigating oxidative stress.

Diagram 2: Experimental Workflow for Assessing Antioxidant Activity in Yeast

Caption: Workflow for evaluating Inokosterone's antioxidant effects in yeast.

Conclusion and Future Directions

The evidence presented in this technical guide strongly supports the role of this compound as a potent antioxidant agent. Its ability to significantly reduce levels of ROS and lipid peroxidation, while simultaneously boosting the activity of key antioxidant enzymes, underscores its potential for therapeutic applications in conditions associated with oxidative stress.

Future research should focus on elucidating the precise molecular targets of this compound. Investigating its interaction with the Nrf2 signaling pathway, a master regulator of cellular antioxidant responses, would be a particularly fruitful avenue of exploration. Furthermore, preclinical and clinical studies are warranted to fully assess the safety and efficacy of this compound in the prevention and treatment of age-related and chronic diseases. The detailed protocols and quantitative data provided herein offer a solid foundation for these future investigations, paving the way for the development of novel therapeutics based on this promising natural compound.

References

- 1. Endogenous ROS production in early differentiation state suppresses endoderm differentiation via transient FOXC1 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oxidative stress: from molecular studies to clinical intervention strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Inokosterone from Gentiana rigescens Franch Extends the Longevity of Yeast and Mammalian Cells via Antioxidative Stress and Mitophagy Induction - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Anti-aging Properties of 25S-Inokosterone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inokosterone, a phytoecdysteroid, has demonstrated notable anti-aging properties in various biological models, primarily through the potentiation of cellular stress response pathways. This technical guide provides a comprehensive overview of the current research on the anti-aging mechanisms of Inokosterone, with a specific focus on its roles in promoting antioxidative stress responses and inducing autophagy and mitophagy. This document synthesizes quantitative data from key studies, details experimental methodologies, and presents visual representations of the implicated signaling pathways to facilitate a deeper understanding for research and development purposes.

Introduction

The quest for therapeutic agents that can mitigate the deleterious effects of aging is a cornerstone of modern biomedical research. Phytoecdysteroids, a class of compounds structurally similar to insect molting hormones, have emerged as promising candidates. Among them, Inokosterone has been identified as a molecule with significant lifespan-extending and cytoprotective effects. Research indicates that Inokosterone confers its anti-aging benefits by enhancing the cell's ability to cope with oxidative stress and by promoting the clearance of damaged cellular components through autophagy and mitophagy. This guide aims to provide a detailed technical summary of the scientific evidence supporting these claims.

Quantitative Data Summary

The anti-aging effects of Inokosterone have been quantified in several studies, primarily using yeast and mammalian cell line models. The following tables summarize the key quantitative findings.

| Table 1: Effect of Inokosterone on Lifespan | |||

| Biological Model | Inokosterone Concentration | Metric | Result |

| Saccharomyces cerevisiae (K6001 yeast strain) | 1 µM | Replicative Lifespan | Significant extension (details on percentage increase not consistently reported) |

| Saccharomyces cerevisiae (YOM36 yeast strain) | 1 µM | Chronological Lifespan | Maximum lifespan extended to 15 days (Control: 13 days)[1] |

| 3 µM | Chronological Lifespan | Maximum lifespan extended to 17 days (Control: 13 days)[1] | |

| Rat Pheochromocytoma (PC12) cells | 0.003 µM | Survival Rate | Significant increase (p < 0.05)[1] |

| 0.01 µM | Survival Rate | Significant increase (p < 0.01)[1] |

| Table 2: Effect of Inokosterone on Markers of Oxidative Stress | ||||

| Biological Model | Inokosterone Concentration | Marker | Time Point | Result |

| Saccharomyces cerevisiae | 0.3, 1, 3 µM | Reactive Oxygen Species (ROS) | 24h, 48h | Significant decrease |

| 0.3, 1, 3 µM | Malondialdehyde (MDA) | 24h, 48h | Significant decrease | |

| PC12 cells | Not specified | Reactive Oxygen Species (ROS) | Not specified | Significantly decreased |

| Not specified | Malondialdehyde (MDA) | Not specified | Significantly decreased[2] |

| Table 3: Effect of Inokosterone on Antioxidant Enzyme Activity | |||

| Biological Model | Inokosterone Concentration | Enzyme | Result |

| Saccharomyces cerevisiae | Not specified | Superoxide Dismutase (SOD) | Increased activity |

| Not specified | Catalase (CAT) | Increased activity | |

| Not specified | Glutathione Peroxidase (GPx) | Increased activity |

Experimental Protocols

This section outlines the methodologies employed in the key studies investigating the anti-aging properties of Inokosterone.

Yeast Lifespan Assays

-

Replicative Lifespan Assay (K6001 Strain):

-

S. cerevisiae K6001, a strain where only mother cells can grow on glucose medium, is utilized.

-

Yeast cells are cultured on YPD (Yeast Extract-Peptone-Dextrose) agar plates containing various concentrations of Inokosterone (e.g., 0.1, 0.3, 1, 3, and 10 µM).

-

A positive control, such as Resveratrol (10 µM), is typically included.

-

The number of daughter cells produced by each mother cell is counted under a microscope. The total number of daughter cells before cessation of division represents the replicative lifespan.

-

-

Chronological Lifespan Assay (YOM36 Strain):

-

S. cerevisiae YOM36 is cultured in synthetic complete (SC) medium supplemented with different concentrations of Inokosterone (e.g., 1 µM and 3 µM).

-

Cultures are maintained in a stationary phase.

-

At specific time points (e.g., every 2 days), an aliquot of the culture is taken, diluted, and plated on YPD agar.

-

The number of colony-forming units (CFUs) is counted after incubation. The time point at which CFU count drops to a certain percentage of the initial count is used to determine the chronological lifespan.[1]

-

Mammalian Cell Lifespan Assay (PC12 Cells)

-

PC12 cells, a rat adrenal pheochromocytoma cell line, are cultured in RPMI-1640 medium supplemented with fetal bovine serum and horse serum.

-

Cells are seeded in 96-well plates and treated with various concentrations of Inokosterone (e.g., 0.003 µM and 0.01 µM).

-

Cell viability is assessed at different time points using methods like the MTT assay or by counting viable cells using a hemocytometer and trypan blue exclusion.

Measurement of Oxidative Stress Markers

-

Reactive Oxygen Species (ROS) Quantification:

-

Yeast or PC12 cells are treated with Inokosterone for the desired duration (e.g., 24 or 48 hours).

-

Cells are then incubated with a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

-

DCFH-DA is oxidized by intracellular ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

The fluorescence intensity is measured using a fluorometer or a fluorescence microscope, which is proportional to the intracellular ROS levels.

-

-

Malondialdehyde (MDA) Assay:

-

Cell lysates are prepared from Inokosterone-treated and control cells.

-

The MDA level, a marker of lipid peroxidation, is determined using the thiobarbituric acid reactive substances (TBARS) assay.

-

In this assay, MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a colored complex.

-

The absorbance of the resulting complex is measured spectrophotometrically at a specific wavelength (e.g., 532 nm).

-

Antioxidant Enzyme Activity Assays

-

Sample Preparation: Yeast or PC12 cells are harvested, washed, and lysed to obtain a cell-free extract. The protein concentration of the extract is determined using a standard method like the Bradford assay.

-

Superoxide Dismutase (SOD) Activity Assay: The assay is typically based on the inhibition of the reduction of a chromogen (e.g., nitroblue tetrazolium, NBT) by superoxide radicals generated by a xanthine-xanthine oxidase system. The SOD in the sample competes for the superoxide radicals, thus inhibiting the color reaction. The percentage of inhibition is proportional to the SOD activity.

-

Catalase (CAT) Activity Assay: CAT activity is measured by monitoring the decomposition of hydrogen peroxide (H₂O₂) over time. The decrease in absorbance at 240 nm, which is characteristic of H₂O₂, is recorded spectrophotometrically. One unit of catalase activity is defined as the amount of enzyme that decomposes a certain amount of H₂O₂ per minute.

-

Glutathione Peroxidase (GPx) Activity Assay: GPx activity is measured indirectly by a coupled reaction with glutathione reductase. GPx catalyzes the reduction of an organic hydroperoxide (e.g., cumene hydroperoxide) by glutathione (GSH), leading to the formation of oxidized glutathione (GSSG). Glutathione reductase then reduces GSSG back to GSH using NADPH as a cofactor. The oxidation of NADPH to NADP+ is monitored by the decrease in absorbance at 340 nm, which is proportional to the GPx activity.

Autophagy and Mitophagy Assessment

-

Autophagy Visualization: Yeast strains expressing a fluorescently tagged Atg8 protein (e.g., YOM38-GFP-ATG8) are used. Upon induction of autophagy, Atg8 is recruited to the autophagosomal membrane, appearing as fluorescent puncta. The number and intensity of these puncta are quantified using fluorescence microscopy. In mammalian cells, the conversion of LC3-I to LC3-II, which is associated with autophagosome formation, can be assessed by Western blotting.

-

Mitophagy Assessment: Mitophagy can be observed by co-localization of mitochondria (stained with a mitochondrial marker like MitoTracker Red) and autophagosomes (marked by GFP-Atg8 or GFP-LC3). Western blot analysis for the degradation of mitochondrial proteins can also be performed. The involvement of specific mitophagy-related genes, such as ATG32 in yeast, can be investigated using gene deletion mutants.[1]

Signaling Pathways and Mechanisms of Action

The anti-aging effects of Inokosterone are attributed to its ability to modulate key cellular signaling pathways involved in stress resistance and cellular maintenance.

Antioxidative Stress Pathway

Inokosterone enhances the cellular defense against oxidative stress by increasing the activity of key antioxidant enzymes, namely Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx). This leads to a reduction in the levels of damaging reactive oxygen species (ROS) and a decrease in lipid peroxidation, as evidenced by lower malondialdehyde (MDA) levels. While the direct molecular targets of Inokosterone within this pathway are still under investigation, it is hypothesized that it may act by upregulating the expression of the genes encoding these enzymes, possibly through the activation of stress-responsive transcription factors such as Nrf2.

Autophagy and Mitophagy Induction

Inokosterone has been shown to induce autophagy, the cellular process for degrading and recycling damaged organelles and proteins. This is crucial for maintaining cellular homeostasis and promoting longevity. Inokosterone treatment leads to an increase in the formation of autophagosomes. A specialized form of autophagy, mitophagy, which is the selective removal of damaged mitochondria, is also enhanced by Inokosterone. This is particularly important for anti-aging, as mitochondrial dysfunction is a hallmark of the aging process. The induction of autophagy by Inokosterone likely involves the modulation of core autophagy-related (Atg) genes. While the precise mechanism is not fully elucidated, it may involve the inhibition of the mTOR signaling pathway, a key negative regulator of autophagy, or the direct activation of the autophagy machinery.

Experimental Workflow for Investigating Inokosterone's Anti-aging Effects

The following diagram outlines a logical workflow for the experimental investigation of Inokosterone's anti-aging properties, from initial screening to mechanistic studies.

Conclusion and Future Directions

The existing body of research strongly supports the anti-aging potential of Inokosterone, primarily mediated through its potent antioxidative and autophagy-inducing properties. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for further investigation.

Future research should focus on several key areas:

-

Elucidation of Direct Molecular Targets: Identifying the specific proteins or receptors that Inokosterone directly interacts with to initiate its downstream effects is crucial for understanding its mechanism of action and for rational drug design.

-

In Vivo Studies: While in vitro studies are promising, the efficacy and safety of Inokosterone need to be validated in animal models of aging.

-

Exploration of Other Signaling Pathways: Investigating the potential role of other longevity-associated pathways, such as the insulin/IGF-1 signaling and sirtuin pathways, in mediating the effects of Inokosterone could provide a more complete picture of its anti-aging properties.

-

Clinical Relevance: Ultimately, the translation of these findings into clinical applications will require rigorous preclinical and clinical trials to assess the potential of Inokosterone as a therapeutic agent for age-related diseases in humans.

This technical guide serves as a valuable resource for researchers dedicated to advancing our understanding of and harnessing the therapeutic potential of Inokosterone in the context of healthy aging.

References

Technical Whitepaper: 25S-Inokosterone Receptor Binding Affinity and Signaling

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Ecdysone Receptor Binding Affinity Data

The binding affinity of a ligand to its receptor is a critical parameter for assessing its biological potency. It is typically quantified using the dissociation constant (Kd), the inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50).[5][6] A lower value for these metrics indicates a higher binding affinity.[5]

While specific binding affinity values for 25S-Inokosterone are not detailed in the available literature, Table 1 summarizes representative data for other key ecdysteroids that bind to the EcR/USP heterodimer. This data is essential for comparative analysis and for designing new receptor-binding experiments.

Table 1: Representative Binding Affinities of Ecdysteroids to the Ecdysone Receptor (EcR/USP)

| Compound | Receptor Source (Organism) | Assay Type | Affinity Value |

|---|---|---|---|

| Ponasterone A (PonA) | Plutella xylostella (PxGST-EcR/USP) | Radioligand Binding Assay | Kd ≈ 5 nM (estimated) |

| 20-Hydroxyecdysone (20E) | Heliothis virescens (HvEcR/USP) | Crystallography / Binding Assay | High Affinity (Specific Kd not cited)[7] |

| Tebufenozide (non-steroidal) | Plutella xylostella (PxGST-EcR/USP) | Competitive Binding Assay | High Affinity (Specific Ki not cited)[8] |

| Muristerone A | General Arthropods | Ecdysone Agonist Activity | Potent Agonist (Specific Kd not cited)[1] |

Note: The data presented are compiled from various studies and methodologies. Direct comparison requires careful consideration of the experimental conditions. The affinity of PonA to the EcR/USP dimer was noted to be approximately 20-fold higher than to the EcR monomer alone.[8]

Experimental Protocol: Radioligand Competitive Binding Assay